molecular formula C14H20ClN3S B1396342 N'-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine CAS No. 1333960-61-4

N'-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine

Cat. No. B1396342
M. Wt: 297.8 g/mol
InChI Key: BDKFGCVJACHNTO-UHFFFAOYSA-N
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Description

“N’-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine” is a chemical compound. Unfortunately, there is not much specific information available about this compound .

Scientific Research Applications

Synthesis and Biological Activity

  • Biological Activity : A study by Chaudhary et al. (2011) explored the synthesis of benzothiazole derivatives, including those with structures similar to N'-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine. These compounds displayed significant antibacterial and entomological activities, indicating their potential in the development of new bioactive materials (Chaudhary et al., 2011).

Material Science Applications

  • Polyimide Synthesis : Research by Ghaemy and Alizadeh (2009) included the synthesis of a diamine monomer containing an imidazole group, which is structurally related to the chemical . These monomers were used to create polyimides with excellent solubility and thermal stability, suggesting applications in high-performance material sciences (Ghaemy & Alizadeh, 2009).

Chemical Synthesis and Analysis

  • Synthesis of Derivatives : Hassan (2009) conducted a study involving the synthesis of various derivatives from a compound structurally similar to the chemical of interest. The research demonstrated diverse chemical reactions, leading to the formation of compounds with potential biological activity (Hassan, 2009).
  • Molecular Structure Analysis : Aydın et al. (2002) studied the molecular structure of a compound related to N'-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine. This research contributes to the understanding of benzothiazole derivatives' molecular structures, which is crucial for the development of new compounds in various scientific fields (Aydın et al., 2002).

properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N',N'-diethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3S/c1-4-18(5-2)9-8-16-14-17-12-10(3)6-7-11(15)13(12)19-14/h6-7H,4-5,8-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKFGCVJACHNTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC2=C(C=CC(=C2S1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine

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